2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is an organic compound with a complex structure that includes phenoxy, furan, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Furan-2-ylmethylamine Synthesis: Furan-2-ylmethylamine is synthesized through the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.
Coupling Reaction: The phenoxy intermediate is then coupled with furan-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy and benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy and benzyl derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and benzyl groups may facilitate binding to hydrophobic pockets, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide: Lacks the phenoxy group, which may reduce its hydrophobic interactions.
2-(2,6-dimethylphenoxy)-N-(4-methylbenzyl)acetamide: Lacks the furan ring, which may affect its π-π interactions.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is unique due to the presence of all three functional groups (phenoxy, furan, and benzyl), which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25NO3/c1-17-9-11-20(12-10-17)14-24(15-21-8-5-13-26-21)22(25)16-27-23-18(2)6-4-7-19(23)3/h4-13H,14-16H2,1-3H3 |
InChI Key |
ZNCSWKVOEOERRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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